

An In-depth Technical Guide to the Isomeric Forms of C₁₉H₂₁N₅O₂

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomeric forms of the molecular formula C₁₉H₂₁N₅O₂, with a primary focus on the well-characterized compound Pirenzepine. This document delves into their chemical structures, physicochemical properties, synthesis methodologies, spectral data, and pharmacological activities. Detailed experimental protocols and signaling pathway diagrams are provided to support research and development efforts in medicinal chemistry and pharmacology.

Introduction to C₁₉H₂₁N₅O₂ Isomers

The molecular formula C₁₉H₂₁N₅O₂ encompasses at least two known isomeric compounds with distinct pharmacological profiles. The most prominent isomer is Pirenzepine, a selective M₁ muscarinic acetylcholine receptor antagonist. Another identified isomer is CP-135807, a potent and selective 5-HT_{1D} serotonin receptor agonist. This guide will primarily focus on Pirenzepine due to the extensive availability of technical data, with a summary of the current knowledge on CP-135807.

Pirenzepine: A Selective M₁ Muscarinic Antagonist

Pirenzepine is a tricyclic pyridobenzodiazepine that has been used clinically as an anti-ulcer agent.^{[1][2]} Its therapeutic effect stems from its ability to selectively block M₁ muscarinic receptors in the gastric mucosa, leading to a reduction in gastric acid secretion with fewer of the typical side effects associated with non-selective anticholinergic drugs.^{[1][2]}

Chemical Structure and Physicochemical Properties

IUPAC Name: 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-one[2]

Chemical Structure:

Caption: Chemical structure of Pirenzepine.

Physicochemical Data:

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₁ N ₅ O ₂	[1][2]
Molecular Weight	351.41 g/mol	[4][5]
Appearance	White solid	[1]
Melting Point	~243 °C (decomposes)	
Water Solubility	0.682 g/L	[1]
logP	0.6	[1]
pKa	7.9 (predicted)	

Synthesis of Pirenzepine

The synthesis of Pirenzepine is a multi-step process. A common route involves the initial synthesis of the tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, followed by chloroacetylation and subsequent reaction with N-methylpiperazine.[6]

Experimental Protocol: Synthesis of Pirenzepine

Step 1: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

A detailed, multi-step synthesis for this intermediate has been described, often starting from simpler precursors like 2-aminonicotinic acid and 2-nitroaniline, which undergo a series of reactions including amidation, reduction, and cyclization. For the purpose of this guide, we will start from the commercially available intermediate.

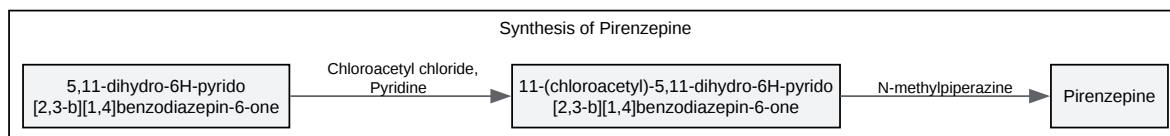
Step 2: Synthesis of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one[1][7]

- Reactants:
 - 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one
 - Chloroacetyl chloride
 - Anhydrous pyridine
 - Anhydrous benzene (or a suitable alternative solvent like toluene)
- Procedure:
 - Dissolve 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in anhydrous benzene.
 - Add anhydrous pyridine (1.1 equivalents) to the solution.
 - Cool the mixture in an ice bath.
 - Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous benzene dropwise with stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove pyridine hydrochloride.
 - Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.

Step 3: Synthesis of Pirenzepine

- Reactants:
 - 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one
 - N-methylpiperazine
 - Anhydrous benzene (or a suitable alternative solvent like toluene)
- Procedure:
 - Dissolve 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in anhydrous benzene.
 - Add N-methylpiperazine (2.5 equivalents) to the solution.
 - Reflux the reaction mixture for 12-18 hours.
 - Monitor the reaction by TLC.
 - After completion, cool the reaction mixture and filter to remove N-methylpiperazine hydrochloride.
 - Wash the filtrate with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
 - The crude Pirenzepine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Caption: Synthetic workflow for Pirenzepine.

Spectral Data

Infrared (IR) Spectroscopy:

A published IR spectrum of Pirenzepine dihydrochloride shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amide)
3050-3000	C-H stretching (aromatic)
2950-2800	C-H stretching (aliphatic)
1680	C=O stretching (amide)
1640	C=O stretching (lactam)
1600, 1480	C=C stretching (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While detailed peak assignments are not readily available in the public domain, predicted ¹H and ¹³C NMR spectra can be found in chemical databases. Experimental determination would be required for definitive structural confirmation.

Mass Spectrometry (MS):

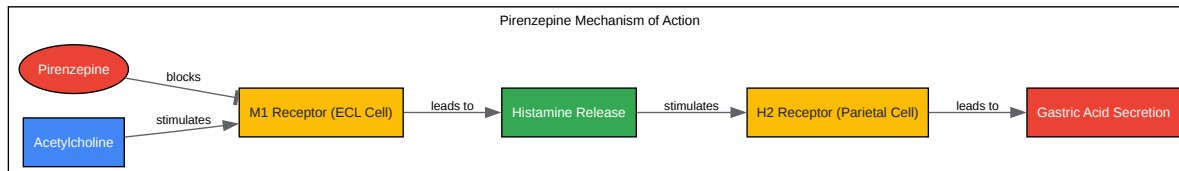
The mass spectrum of Pirenzepine would be expected to show a molecular ion peak (M⁺) at m/z 351. Key fragmentation patterns would likely involve cleavage of the piperazine ring and

the acetyl linker.

Pharmacological Profile

Mechanism of Action:

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] In the stomach, M1 receptors are located on enterochromaffin-like (ECL) cells. Acetylcholine released from vagal nerve endings stimulates these M1 receptors, leading to histamine release from ECL cells. Histamine then acts on H2 receptors on parietal cells to stimulate gastric acid secretion. By blocking the M1 receptors on ECL cells, Pirenzepine effectively reduces histamine release and, consequently, gastric acid production.[1] This selectivity for M1 receptors over other muscarinic receptor subtypes (M2, M3, M4, M5) results in a lower incidence of common anticholinergic side effects such as dry mouth, blurred vision, and tachycardia.[1]



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Caption: Signaling pathway of Pirenzepine's action.

Pharmacokinetics:

The pharmacokinetic properties of Pirenzepine have been studied in humans.

Parameter	Value	Reference(s)
Bioavailability (oral)	20-30%	[8]
Protein Binding	~12%	
Half-life (t _{1/2})	10-12 hours	
Time to Peak Plasma Concentration (T _{max})	2-3 hours	
Excretion	Primarily unchanged in urine and feces	

Experimental Protocols: Radioligand Binding Assay

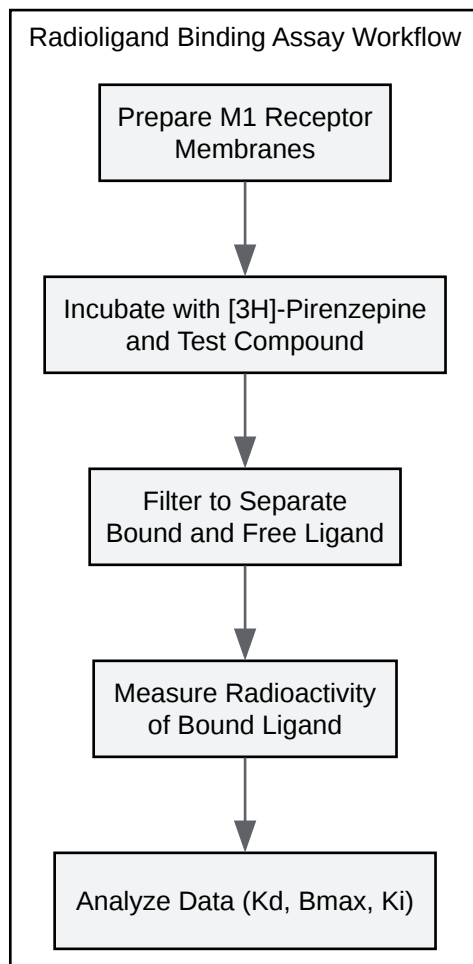
A radioligand binding assay using [3H]-pirenzepine is a standard method to characterize the binding of ligands to M1 muscarinic receptors.

Experimental Protocol: [3H]-Pirenzepine Radioligand Binding Assay

- Materials:
 - Cell membranes expressing M1 muscarinic receptors (e.g., from CHO-K1 cells)
 - [3H]-Pirenzepine (specific activity ~70-90 Ci/mmol)
 - Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
 - Non-specific binding control: Atropine (1 μM)
 - Test compounds (unlabeled ligands) at various concentrations
 - Glass fiber filters (e.g., Whatman GF/B)
 - Scintillation cocktail
 - Scintillation counter
- Procedure:

- Membrane Preparation: Homogenize cells expressing M1 receptors in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Binding Assay:
 - In a 96-well plate, add the following to each well in triplicate:
 - 50 μ L of assay buffer (for total binding) or 1 μ M atropine (for non-specific binding) or test compound at various concentrations.
 - 50 μ L of [3H]-Pirenzepine at a final concentration near its K_d (e.g., 1-5 nM).
 - 100 μ L of the membrane preparation (containing 20-50 μ g of protein).
 - The final assay volume is 200 μ L.
- Incubation: Incubate the plate at room temperature (25 °C) for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - For saturation binding experiments, plot specific binding versus the concentration of [3H]-Pirenzepine to determine the K_d (dissociation constant) and B_{max} (maximum number of binding sites).

- For competition binding experiments, plot the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the K_i (inhibitory constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of [3H]-Pirenzepine and K_d is its dissociation constant.



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Caption: Workflow for a radioligand binding assay.

CP-135807: A Selective 5-HT_{1D} Serotonin Receptor Agonist

CP-135807 is another isomer of C₁₉H₂₁N₅O₂, identified as a potent and selective agonist for the 5-HT_{1D} subtype of serotonin receptors.^{[7][9]} It is primarily used as a research tool to study

the physiological roles of the 5-HT1D receptor.

Chemical Structure and Physicochemical Properties

IUPAC Name: 3-([(2R)-1-methylpyrrolidin-2-yl]methyl)-N-(3-nitropyridin-2-yl)-1H-indol-5-amine[7]

Chemical Structure:

Caption: Chemical structure of CP-135807.

Physicochemical Data:

Property	Value	Reference(s)
Molecular Formula	C19H21N5O2	[7]
Molecular Weight	351.41 g/mol	[7]
Appearance	Solid	
Solubility	Soluble in DMSO	

Synthesis and Pharmacological Data

Detailed, publicly available protocols for the synthesis of CP-135807 are scarce. Its primary utility lies in its high affinity and selectivity for the 5-HT1D receptor, making it a valuable tool in neuroscience research to probe the functions of this receptor in various physiological and pathological processes.

Conclusion

The molecular formula C19H21N5O2 represents at least two structurally and pharmacologically distinct isomers. Pirenzepine, a selective M1 muscarinic antagonist, has been well-characterized and utilized clinically. In contrast, CP-135807 is a selective 5-HT1D receptor agonist primarily employed as a research chemical. This guide provides a comprehensive technical overview of Pirenzepine, including its synthesis, properties, and relevant experimental protocols, to aid researchers and drug development professionals in their endeavors. Further

investigation is required to fully elucidate the properties and potential applications of other isomers of C₁₉H₂₁N₅O₂.

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